2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Description
2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O4S and its molecular weight is 471.92. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Heterocyclic Derivatives The compound belongs to a broader class of chemicals involved in the synthesis of heterocyclic derivatives, which are crucial for developing pharmaceuticals and materials with specific properties. Research on similar compounds includes the synthesis of thiazolopyrimidine derivatives, exhibiting significant antinociceptive and anti-inflammatory activities. These compounds were synthesized by reacting specific precursors with substituted aldehydes, indicating the potential of such chemicals in creating biologically active molecules (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antimicrobial and Anticancer Activities Another significant area of application for these compounds is in the development of antimicrobial agents. For instance, derivatives of pyrimidinone and oxazinone, synthesized using citrazinic acid as a starting material, have shown promising antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). Additionally, certain derivatives have been tested for anticancer activity, revealing that some possess potent and selective cytotoxic effects against leukemia cell lines, highlighting their potential in cancer therapy (Horishny, Arshad, & Matiychuk, 2021).
Neurological Research Compounds from this chemical family have also been explored for their effects on the central nervous system, indicating the versatility of these molecules in pharmacological research. Studies on certain thieno[2,3-d]pyrimidin-4-ones have reported marked sedative actions, suggesting potential applications in treating conditions related to central nervous system disorders (Manjunath, Mohan, Naragund, & Shishoo, 1997).
Conformational and Structural Analyses The structural and conformational behaviors of these compounds are also a subject of interest, with studies employing X-ray analysis, NMR, and IR spectroscopy to understand their properties better. This fundamental research aids in designing molecules with desired biological activities and stability (Kataev, Mesheryakova, Mesheryakova, Tyumkina, Khalilov, Lazarev, & Kuznetsov, 2021).
Properties
IUPAC Name |
2-[7-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4S/c1-26-18-16(20(29)27(2)21(26)30)19(25-17(24-18)12-5-3-6-13(22)9-12)32-11-15(28)23-10-14-7-4-8-31-14/h3-9H,10-11H2,1-2H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGHRTDSVHYBJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)Cl)SCC(=O)NCC4=CC=CO4)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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